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molecular formula C8H9ClO6S2 B8583240 5-(chlorosulfonyl)-2-methoxyphenyl Methanesulfonate CAS No. 185244-31-9

5-(chlorosulfonyl)-2-methoxyphenyl Methanesulfonate

Cat. No. B8583240
M. Wt: 300.7 g/mol
InChI Key: FMQCSMKXUSWTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728712

Procedure details

A solution of 2-(methanesulphonyloxy)methoxybenzene (0.822 g) in dichloromethane (15 ml) was stirred and cooled to -10° C. under a nitrogen atmosphere. A solution of chlorosulphonic acid (0.27 ml) in dichloromethane (5 ml) was then added dropwise over a period of 1 hour, maintaining the temperature below 0° C. The mixture was stirred for a further 4 hours, allowing the temperature to rise to 10° C. The mixture was evaporated to dryness in vacuo to yield an oil which was suspended in toluene (20 ml) with stirring under a nitrogen atmosphere. Oxalyl chloride (0.36 ml) was added dropwise, followed by the addition of DMF (5 drops). After stirring for 2 hours at room temperature, dichloromethane (15 ml) and oxalyl chloride (0.36 ml) were added and the reaction stirred overnight. The solvent was evaporated in vacuo and the residue was purified by column chromatography on silica, eluting with 60% ethyl acetate in hexane to furnish the title compound (0.99 g) as a white crystalline solid.
Name
2-(methanesulphonyloxy)methoxybenzene
Quantity
0.822 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0.36 mL
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5]COC1C=CC=CC=1)(=[O:4])=[O:3].[Cl:14][S:15]([OH:18])(=O)=[O:16].C(Cl)(=O)[C:20](Cl)=[O:21].[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>ClCCl.CN(C=O)C>[CH3:1][S:2]([O:5][C:26]1[CH:27]=[C:28]([S:15]([Cl:14])(=[O:18])=[O:16])[CH:29]=[CH:30][C:25]=1[O:21][CH3:20])(=[O:4])=[O:3]

Inputs

Step One
Name
2-(methanesulphonyloxy)methoxybenzene
Quantity
0.822 g
Type
reactant
Smiles
CS(=O)(=O)OCOC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Six
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
to rise to 10° C
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
STIRRING
Type
STIRRING
Details
with stirring under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with 60% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)OC=1C=C(C=CC1OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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